REACTION_CXSMILES
|
[CH2:1]([NH2:16])[CH2:2][O:3][CH2:4][CH2:5][O:6][CH2:7][CH2:8][O:9][CH2:10][CH2:11][O:12][CH2:13][C:14]#[CH:15].C(N(CC)CC)C.Cl[C:25]1[CH:30]=[CH:29][C:28]([N+:31]([O-:33])=[O:32])=[CH:27][C:26]=1[N+:34]([O-:36])=[O:35]>CCO>[N+:31]([C:28]1[CH:27]=[C:26]([N+:34]([O-:36])=[O:35])[CH:25]=[CH:30][C:29]=1[NH:16][CH2:1][CH2:2][O:3][CH2:4][CH2:5][O:6][CH2:7][CH2:8][O:9][CH2:10][CH2:11][O:12][CH2:13][C:14]#[CH:15])([O-:33])=[O:32]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(COCCOCCOCCOCC#C)N
|
Name
|
|
Quantity
|
18 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
1.68 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
876 mg
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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The reaction flask was fitted with a reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
the reaction was heated
|
Type
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TEMPERATURE
|
Details
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to reflux for 2 h
|
Duration
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2 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a crude yellow oil
|
Type
|
DISSOLUTION
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Details
|
The crude mixture was re-dissolved in H2O (25 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2 (5×10 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
Organic layers were dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a yellow oil that
|
Type
|
CUSTOM
|
Details
|
was purified by flash chromatography (CombiFlash Automated Chromatographer, 25 g column
|
Type
|
CUSTOM
|
Details
|
flush)
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC(=C1)[N+](=O)[O-])NCCOCCOCCOCCOCC#C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.7 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 99.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |